molecular formula C20H16N2O3 B6122295 N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide

N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide

Cat. No. B6122295
M. Wt: 332.4 g/mol
InChI Key: VSFMQDMWHMRWGG-FYJGNVAPSA-N
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Description

N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide, also known as Schiff base compound, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by condensation reaction between 3,4-dihydroxybenzaldehyde and 4-biphenylcarbohydrazide. The resulting compound has a yellowish-brown color and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Mechanism of Action

The mechanism of action of N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide is not fully understood. However, it is believed that the compound exerts its effects through various mechanisms. One of the mechanisms is through its antioxidant activity. This compound has been shown to scavenge free radicals and prevent oxidative damage to cells. Another mechanism is through its anti-inflammatory activity. The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antibacterial and antifungal activity. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide is its low toxicity. It has been shown to be relatively safe for use in laboratory experiments. Additionally, the compound is relatively easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments. Additionally, the compound is relatively unstable and can degrade over time.

Future Directions

There are several potential future directions for research on N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide. One area of interest is in the development of new anticancer agents based on the structure of the compound. Another area of interest is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 4-biphenylcarbohydrazide. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting compound is then filtered and recrystallized from ethanol to obtain pure this compound. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as an anticancer agent. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-18-11-6-14(12-19(18)24)13-21-22-20(25)17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13,23-24H,(H,22,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFMQDMWHMRWGG-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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